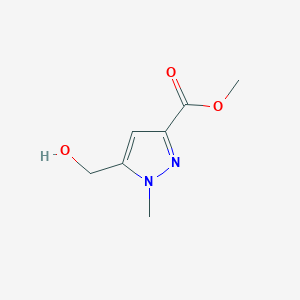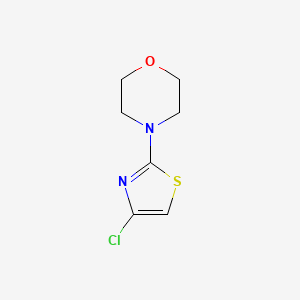
4-(4-Chlorothiazol-2-YL)morpholine
Vue d'ensemble
Description
“4-(4-Chlorothiazol-2-YL)morpholine” is a chemical compound with the CAS Number: 848841-68-9. It has a molecular weight of 204.68 and its IUPAC name is 4-(4-chloro-1,3-thiazol-2-yl)morpholine . It is a solid substance stored at 4°C, protected from light .
Molecular Structure Analysis
The molecular formula of “4-(4-Chlorothiazol-2-YL)morpholine” is C7H9ClN2OS . The InChI code is 1S/C7H9ClN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 .
Physical And Chemical Properties Analysis
“4-(4-Chlorothiazol-2-YL)morpholine” is a solid substance with a boiling point of 327.3±52.0 C at 760 mmHg . It is stored at 4°C, protected from light .
Applications De Recherche Scientifique
Applications in Phosphoinositide 3-Kinase Inhibition
4-(1,3-Thiazol-2-yl)morpholine derivatives, including compounds structurally similar to 4-(4-Chlorothiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). These compounds have demonstrated significant anti-tumor activity in xenograft models, showcasing their potential in cancer treatment and research (Alexander et al., 2008).
Antibacterial and Antimicrobial Activity
Several derivatives of morpholine-containing 2-R-phenyliminothiazole, akin to 4-(4-Chlorothiazol-2-yl)morpholine, have shown notable antibacterial and antifungal effects. These compounds were particularly effective against gram-positive strains of microorganisms, highlighting their potential as templates for developing new antimicrobial substances (Yeromina et al., 2019).
Anticancer Properties
A study evaluating the cytotoxicity of quinazoline derivatives, which structurally incorporate morpholine groups similar to 4-(4-Chlorothiazol-2-yl)morpholine, revealed pronounced anticancer activity. These compounds effectively inhibited the growth of various tumor cell lines, providing insights into their potential therapeutic applications in oncology (Jantová et al., 2001).
Biological Activity and Structural Analysis
Studies focusing on the biological activity of morpholine derivatives, including structural analyses, have contributed to understanding their potential in medicinal chemistry. For instance, a Mannich base incorporating a morpholine structure demonstrated significant interactions, as revealed by hydrogen bonding and other molecular interactions (Franklin et al., 2011). Furthermore, the discovery of morpholine isosteres in inhibitors of the PI3K-AKT-mTOR pathway highlights the versatility and significance of the morpholine moiety in drug development (Hobbs et al., 2019).
Safety And Hazards
The safety information available indicates that “4-(4-Chlorothiazol-2-YL)morpholine” is potentially harmful. The safety pictogram is GHS07, and the signal word is “Warning”. The hazard statement is H302, and the precautionary statements are P280, P305+P351+P338 . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
Propriétés
IUPAC Name |
4-(4-chloro-1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZAHLFTBUJSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702362 | |
| Record name | 4-(4-Chloro-1,3-thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorothiazol-2-YL)morpholine | |
CAS RN |
848841-68-9 | |
| Record name | 4-(4-Chloro-1,3-thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


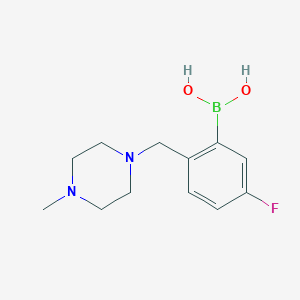
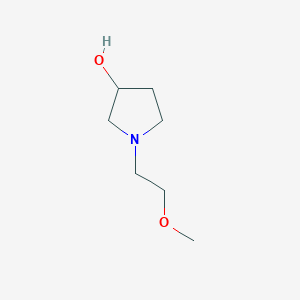
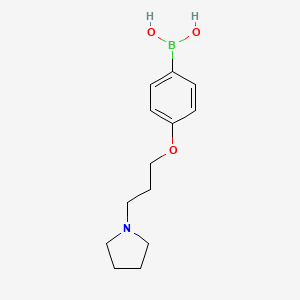
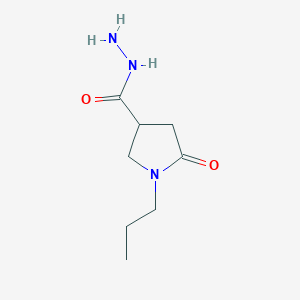
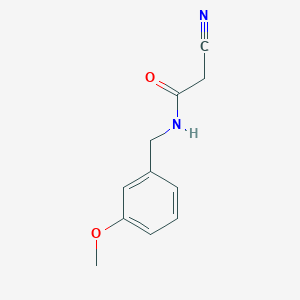
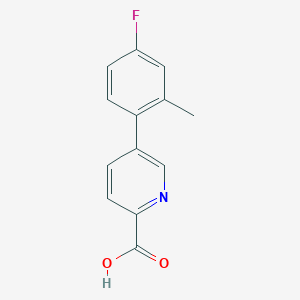
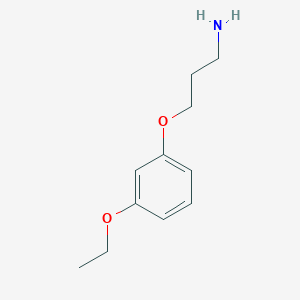
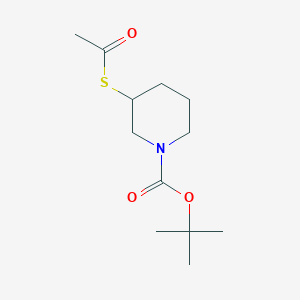
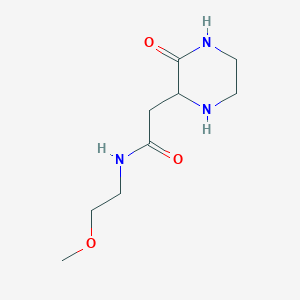
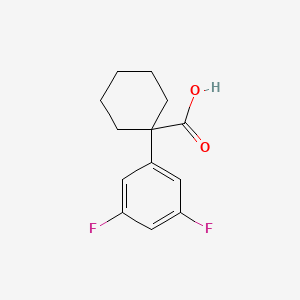

![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
